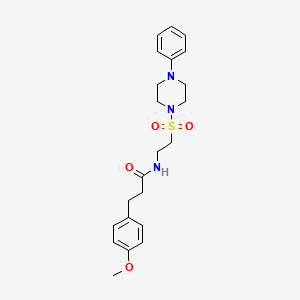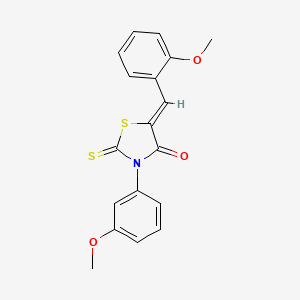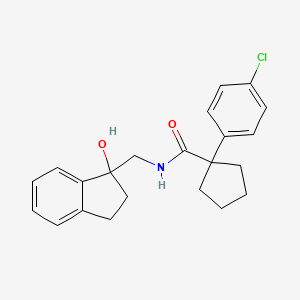
1-(4-chlorophenyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)cyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-(4-chlorophenyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)cyclopentanecarboxamide is a chemical entity that appears to be related to a class of compounds with potential biological activity. While the specific compound is not directly described in the provided papers, the structural motifs such as chlorophenyl groups, cyclopentane carboxamide, and hydroxy-indenyl methyl groups are present in related compounds, suggesting that it may exhibit similar properties such as anti-inflammatory or antioxidant activities, or could be an intermediate in the synthesis of biologically active molecules like S1P1 receptor agonists.
Synthesis Analysis
The synthesis of related compounds involves strategic chemical reactions that allow for the introduction of specific functional groups and the formation of the desired molecular framework. For instance, the Gewald reaction is mentioned as a method to synthesize a compound with a chlorophenyl group and a cyclopentane carboxamide structure . Additionally, the scalable synthesis of stereoisomers of a related compound with a bromophenyl group attached to a cyclopentanecarboxylate is described, which could be analogous to the synthesis of the compound . These methods could potentially be adapted to synthesize 1-(4-chlorophenyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)cyclopentanecarboxamide.
Molecular Structure Analysis
The molecular structure of compounds similar to the one is characterized by the presence of intramolecular hydrogen bonds that stabilize the structure, as seen in the N-(4-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide . Such intramolecular interactions are crucial in determining the three-dimensional conformation and, consequently, the biological activity of the compound. The presence of a chlorophenyl group and a cyclopentane carboxamide moiety is common in the structures of the related compounds, which may suggest similar stabilizing interactions in 1-(4-chlorophenyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)cyclopentanecarboxamide.
Chemical Reactions Analysis
The chemical reactivity of the compound would likely involve the functional groups present in its structure. The chlorophenyl moiety could undergo nucleophilic aromatic substitution reactions, while the carboxamide group could be involved in amidation or deprotection reactions. The hydroxy group on the indenyl moiety could potentially be involved in esterification or etherification reactions. These reactions are typical for compounds with similar functional groups and are often used in the synthesis of more complex molecules or in the modification of the compound to enhance its biological activity.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 1-(4-chlorophenyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)cyclopentanecarboxamide are not directly reported, related compounds exhibit properties that can be inferred. For example, the presence of extensive intramolecular hydrogen bonds can affect the melting point and solubility of the compound . The acid chloride derivatives of a related compound were screened for anti-inflammatory and antioxidant activity, suggesting that the compound may also possess these properties . The stereochemistry of related compounds is crucial for their biological activity, as demonstrated by the synthesis of stereoisomers with high enantiomeric excess . These properties are essential for understanding the behavior of the compound in biological systems and its potential as a therapeutic agent.
科学的研究の応用
Absorption, Metabolism, and Excretion Studies
The detailed study on the absorption, metabolism, and excretion (AME) of novel compounds provides critical insights into their pharmacokinetic properties, which are essential for evaluating their therapeutic potential and safety profiles. For instance, the AME study of ticagrelor, a related compound with a structural motif of chlorophenyl, in healthy subjects, showed extensive metabolism with significant excretion pathways, highlighting the importance of understanding these processes in drug development (Teng et al., 2010). Similarly, the pharmacokinetics and metabolism of lumiracoxib in healthy male subjects demonstrated the compound's rapid absorption, extensive metabolism, and the identification of major metabolic pathways, providing a basis for predicting the behavior of related compounds in the human body (Mangold et al., 2004).
Environmental and Occupational Health Research
Research on environmental and occupational health aspects of chlorophenyl compounds sheds light on potential exposure risks and health effects, emphasizing the need for safety measures and regulations. Studies on the mortality of workers exposed to methyl-4 chlorophenoxyacetic acid revealed the importance of evaluating long-term health outcomes associated with occupational exposure to chlorophenyl compounds, although the specific health risks associated with 1-(4-chlorophenyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)cyclopentanecarboxamide need further investigation (Coggon et al., 1986).
特性
IUPAC Name |
1-(4-chlorophenyl)-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClNO2/c23-18-9-7-17(8-10-18)21(12-3-4-13-21)20(25)24-15-22(26)14-11-16-5-1-2-6-19(16)22/h1-2,5-10,26H,3-4,11-15H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVZOVNZCWFCGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC3(CCC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)cyclopentanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

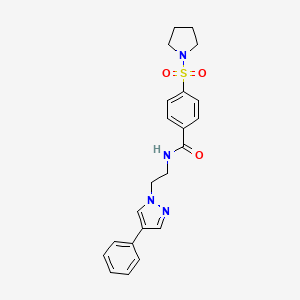


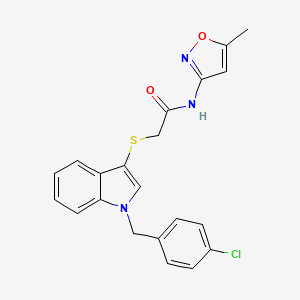
![1-[[3-[(6-Chloropyridazin-3-yl)methylamino]phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B2519809.png)

![2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-N-methyl-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2519811.png)
![7-(2-Methoxyphenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2519813.png)
![4-[3-(3,5-Dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-(2-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B2519816.png)

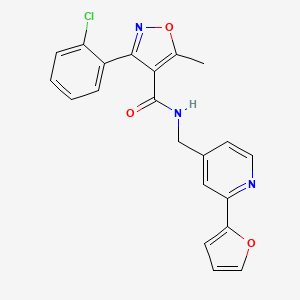
![N-(3-chloro-4-methoxyphenyl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2519819.png)
